molecular formula C22H26N2O4 B11294911 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B11294911
M. Wt: 382.5 g/mol
InChI Key: BJMFYMUCKWWNGA-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenyl group, and dimethoxyphenyl substituents. Its molecular formula is C23H28N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a suitable acylating agent to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and pyrrolidine rings, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. For example, it could interact with neurotransmitter receptors in the brain, affecting neuronal function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide
  • α-Benzoylamino-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring with dimethoxyphenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C22H26N2O4/c1-24-20(25)14-17(21(24)16-7-5-4-6-8-16)22(26)23-12-11-15-9-10-18(27-2)19(13-15)28-3/h4-10,13,17,21H,11-12,14H2,1-3H3,(H,23,26)

InChI Key

BJMFYMUCKWWNGA-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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